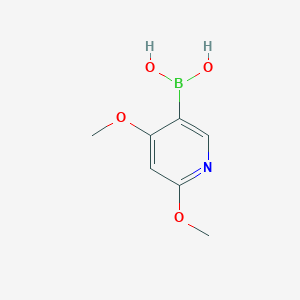

4,6-Dimethoxypyridine-3-boronic acid

Descripción

Propiedades

IUPAC Name |

(4,6-dimethoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO4/c1-12-6-3-7(13-2)9-4-5(6)8(10)11/h3-4,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGCUDIEQMAMTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1OC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategies for Pyridine Boronic Acids

Pyridine boronic acids, including 4,6-dimethoxypyridine-3-boronic acid, are typically prepared via:

- Lithiation-Borylation sequences : Directed lithiation at the desired position on the pyridine ring followed by quenching with boron electrophiles.

- Transition Metal-Catalyzed Borylation : Direct C–H borylation or halide substitution with boron reagents under catalytic conditions.

- Cross-Coupling from Halogenated Precursors : Suzuki-Miyaura coupling of halogenated pyridines with boronic acid or boronate ester reagents.

The choice of method depends on the availability of starting materials, functional group tolerance, and desired regioselectivity.

Preparation of this compound via Halogenated Pyridine Precursors

A widely used approach involves the Suzuki-Miyaura cross-coupling of a halogenated 4,6-dimethoxypyridine derivative with a boronic acid or boronate ester intermediate.

- Starting Material : 4,6-Dimethoxypyridine substituted with a halogen (commonly bromine or iodine) at the 3-position.

- Catalysts : Palladium-based catalysts such as Pd(dppf)Cl2 or nickel catalysts like Ni(dppf)(o-tol)Cl.

- Base and Solvent : Potassium phosphate (K3PO4) as base, with solvents like 1,4-dioxane or mixtures including water to facilitate the reaction.

- Reaction Conditions : Heating at 80 °C for several hours under inert atmosphere (N2).

This method yields the boronic acid or its protected ester form which can be subsequently deprotected to yield the free boronic acid.

Example Protocol Extracted from Related Studies:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Halogenated pyridine | 4-bromo-4,6-dimethoxypyridine (1 equiv) | Starting material |

| Boron source | Bis(pinacolato)diboron or boronic acid derivative | Boronate intermediate formation |

| Catalyst | Pd(dppf)Cl2 (4 mol%) or Ni(dppf)(o-tol)Cl (2 mol%) | Catalyzes coupling |

| Base | K3PO4 (3 equiv) | Facilitates transmetalation |

| Solvent | 1,4-Dioxane with water | Medium for reaction |

| Temperature | 80 °C for 4 hours | Reaction time and temp |

| Work-up | Filtration, chromatography on silica gel | Purified boronic acid |

This method typically achieves moderate to good yields (40-60%) depending on substrate purity and reaction optimization.

Direct C–H Borylation Approaches

Direct borylation of pyridine derivatives at the 3-position offers an alternative to halide substitution. This involves:

- Catalysts : Copper(I) or iridium catalysts capable of activating C–H bonds adjacent to nitrogen in pyridines.

- Boronic Ester Formation : The initial product is often a pinacol boronate ester, which can be converted to the free boronic acid.

- Deprotection : Pinacol boronate esters are deprotected using mild oxidative or hydrolytic conditions.

A notable advancement is the development of a two-step deprotection protocol involving diethanolamine-protected intermediates, which allows mild conditions preserving sensitive methoxy groups.

Deprotection of Boronate Esters to Boronic Acids

The boronic acid moiety is often protected as a boronate ester (e.g., pinacol ester) during synthesis to enhance stability and ease purification. Deprotection is a critical step:

- Traditional Methods : Acidic hydrolysis or oxidative cleavage using sodium periodate.

- Improved Protocols : Two-step deprotection via diethanolamine-protected intermediates, enabling mild reaction conditions, tolerance of functional groups (such as methoxy), and short reaction times.

This method yields this compound in high purity and is applicable to other boronic esters in stereoselective synthesis.

Summary Table of Preparation Methods

Research Findings and Notes

- The stability of the boronic acid is enhanced by initial synthesis as boronate esters, which are less polar and easier to purify.

- The methoxy groups at 4 and 6 positions are stable under the mild borylation and deprotection conditions described.

- The two-step deprotection protocol via diethanolamine intermediates is a significant improvement over traditional harsh methods, reducing degradation and improving yields.

- Cross-coupling methods are preferred for their versatility and ability to incorporate diverse substituents on the pyridine ring.

- Direct C–H borylation methods are emerging but require careful catalyst and condition selection to achieve regioselectivity at the 3-position.

Análisis De Reacciones Químicas

Types of Reactions: 4,6-Dimethoxypyridine-3-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Chan-Lam Coupling: This reaction couples the boronic acid with amines or alcohols to form C-N or C-O bonds, respectively.

Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).

Chan-Lam Coupling: Copper catalyst, base (e.g., triethylamine), and solvent (e.g., dichloromethane).

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Chan-Lam Coupling: Amines or ethers.

Oxidation: Boronic esters.

Reduction: Boranes.

Aplicaciones Científicas De Investigación

Drug Development

4,6-Dimethoxypyridine-3-boronic acid is utilized as a critical building block in the synthesis of various pharmaceuticals. It has been particularly noted for its role in developing targeted therapies for cancer treatment. The compound's ability to form stable complexes with biomolecules enhances its utility in medicinal chemistry.

Case Study : Research has demonstrated the compound's effectiveness in synthesizing novel GABAA receptor modulators, which are essential for developing anxiolytic medications. Its derivatives have shown promising results in preclinical trials for anxiety disorders .

Catalysis

The compound is employed as a catalyst in organic reactions, notably the Suzuki-Miyaura cross-coupling reaction. This reaction is pivotal for forming carbon-carbon bonds and creating complex organic molecules.

Table 1: Catalytic Applications

| Reaction Type | Role of this compound |

|---|---|

| Suzuki-Miyaura Coupling | Catalyst for biaryl formation |

| Preparation of Benzopyranones | Intermediate for GABAA receptor modulators |

| Microwave-enhanced Synthesis | Enhances reaction rates and selectivity |

Material Science

In material science, this boronic acid derivative is used to develop advanced materials such as polymers and nanomaterials. Its unique properties facilitate the creation of materials with tailored functionalities for applications in electronics and coatings.

Case Study : A study highlighted the use of this compound in synthesizing conductive polymers that exhibit enhanced electrical properties, making them suitable for electronic devices .

Bioconjugation

This compound plays a significant role in bioconjugation techniques. It enables the attachment of biomolecules to surfaces or other molecules, which is crucial for diagnostics and therapeutic applications.

Application Example : The compound has been effectively used to conjugate antibodies with fluorescent markers for enhanced imaging techniques in biological research .

Analytical Chemistry

The compound is valuable in sensor technology, particularly for detecting sugars and other biomolecules. Its boronic acid functionality allows it to selectively bind to diols, making it an excellent candidate for developing sensitive analytical methods.

Table 2: Analytical Applications

| Application Area | Description |

|---|---|

| Sensor Development | Detection of glucose and other sugars |

| Biomolecular Analysis | Quantification of biomolecules in samples |

Mecanismo De Acción

The mechanism of action of 4,6-Dimethoxypyridine-3-boronic acid involves its ability to form reversible covalent bonds with various molecular targets. The boronic acid group can interact with diols, amines, and other nucleophiles, making it a versatile reagent in organic synthesis. In biological systems, the compound can inhibit enzymes by forming stable complexes with active site residues .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Boronic Acids

Structural Analogues and Substituent Effects

The reactivity and applications of pyridine boronic acids depend on the position and nature of substituents. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Boronic Acids

Key Observations:

Substituent Position: Methoxy groups at 2,6-positions (main compound) create steric hindrance, directing coupling reactions to the 3-position .

Electronic Effects: Electron-donating groups (e.g., methoxy, ethoxy) enhance nucleophilicity, improving reactivity in cross-couplings . Electron-withdrawing groups (e.g., fluorine, cyano) reduce electron density, slowing coupling rates but increasing stability .

Table 2: Reactivity in Cross-Coupling Reactions

Key Findings:

Actividad Biológica

4,6-Dimethoxypyridine-3-boronic acid (DMPBA) is a boronic acid derivative with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activities, synthesis, and applications, supported by data tables and research findings.

Chemical Structure and Properties

DMPBA has the molecular formula and a molecular weight of approximately 182.97 g/mol. It is characterized by a pyridine ring substituted with two methoxy groups at positions 4 and 6, and a boronic acid group at position 3. The compound appears as a white crystalline powder with a melting point range of 128-130 °C and is soluble in methanol.

Biological Activities

DMPBA exhibits several notable biological activities:

- Modulation of GABAA Receptors : Research indicates that DMPBA acts as a modulator of GABAA receptors, which are critical in various neurological processes. This modulation suggests potential therapeutic applications in treating central nervous system disorders such as anxiety and depression .

- Corticotropin-Releasing Factor-1 Receptor Antagonism : DMPBA has been explored for its ability to act as an orally active antagonist of corticotropin-releasing factor-1 receptors, which may aid in the treatment of stress-related disorders .

- Antimicrobial Properties : Boron-containing compounds, including DMPBA, have shown promise in antimicrobial applications. They can interact with biological targets through strong hydrogen bonds, leading to antifungal and antibacterial activities .

Synthesis Methods

DMPBA can be synthesized through various methodologies, often involving Suzuki-Miyaura coupling reactions. This process allows the introduction of the DMPBA moiety into complex molecules, facilitating the development of therapeutically relevant compounds .

Table 1: Summary of Biological Activities

Table 2: Synthesis Methods Overview

Future Directions

The unique properties of DMPBA make it a valuable tool in medicinal chemistry. Future research should focus on:

- Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the DMPBA structure affect its biological activity will help optimize its therapeutic potential.

- In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile of DMPBA in therapeutic applications.

- Exploration of New Derivatives : Synthesizing new derivatives based on the DMPBA structure could lead to the discovery of more potent compounds with diverse biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.